molecular formula C10H9ClO2 B2582442 6-Chloro-2-methoxy-2,3-dihydroinden-1-one CAS No. 2490432-08-9

6-Chloro-2-methoxy-2,3-dihydroinden-1-one

Cat. No.: B2582442
CAS No.: 2490432-08-9
M. Wt: 196.63
InChI Key: GCSPXADYWNDENA-UHFFFAOYSA-N
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Description

6-Chloro-2-methoxy-2,3-dihydroinden-1-one is a chemical compound with the molecular formula C10H9ClO2 and a molecular weight of 196.63 g/mol It is a derivative of indanone, featuring a chlorine atom at the 6th position and a methoxy group at the 2nd position on the indanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one typically involves the chlorination of 2-methoxyindanone. The reaction can be carried out using thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) as chlorinating agents under reflux conditions . The reaction is followed by purification steps such as recrystallization to obtain the pure compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar chlorination reactions with optimized conditions for higher yields and purity. Continuous flow reactors and automated systems could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methoxy-2,3-dihydroinden-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO) and chromium trioxide (CrO).

    Reduction: Reducing agents like sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of 6-chloro-2-methoxyindanone carboxylic acid.

    Reduction: Formation of 6-chloro-2-methoxy-2,3-dihydroindan-1-ol.

    Substitution: Formation of 6-substituted-2-methoxy-2,3-dihydroinden-1-one derivatives.

Scientific Research Applications

6-Chloro-2-methoxy-2,3-dihydroinden-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Potential use in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Chloro-2-methoxy-2,3-dihydroinden-1-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine and methoxy groups may play a role in binding affinity and specificity, influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-Methoxy-2,3-dihydroinden-1-one: Lacks the chlorine atom, resulting in different reactivity and biological properties.

    6-Chloro-2,3-dihydroinden-1-one: Lacks the methoxy group, affecting its solubility and interaction with biological targets.

    2,3-Dihydroinden-1-one: Lacks both chlorine and methoxy groups, serving as a simpler analog for comparative studies.

Uniqueness

6-Chloro-2-methoxy-2,3-dihydroinden-1-one is unique due to the presence of both chlorine and methoxy groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-chloro-2-methoxy-2,3-dihydroinden-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClO2/c1-13-9-4-6-2-3-7(11)5-8(6)10(9)12/h2-3,5,9H,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSPXADYWNDENA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC2=C(C1=O)C=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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